molecular formula C6H12N2O B14914841 (R)-3-Amino-1-ethylpyrrolidin-2-one

(R)-3-Amino-1-ethylpyrrolidin-2-one

Cat. No.: B14914841
M. Wt: 128.17 g/mol
InChI Key: LTRSWULNHPZNJM-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Amino-1-ethylpyrrolidin-2-one ( 1248178-59-7) is a chiral organic compound with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol . It belongs to the class of 3-aminopyrrolidin-2-ones, a structure of significant interest in medicinal chemistry and chemical biology. The compound features a pyrrolidin-2-one core, a five-membered lactam ring, substituted with an amino group at the 3-position and an ethyl group on the ring nitrogen. The specific (R)-enantiomer provided makes it a valuable chiral building block or intermediate for asymmetric synthesis. While specific pharmacological data for this compound is limited in public literature, structurally related 3-aminopyrrolidin-2-one analogs are known to possess notable biological activity. For instance, the compound [3R]-3-amino-1-hydroxypyrrolidin-2-one has been identified as a specific antagonist of the N-methyl-D-aspartate (NMDA) receptor, showcasing neuroprotective properties and potential research applications in areas such as cerebral ischemia, epilepsy, and other neurodegenerative disorders . Furthermore, other pyrrolidine-2,4-dione (tetramic acid) derivatives have demonstrated moderate antibacterial activity against organisms like S. aureus and E. coli . This suggests that this compound could serve as a key intermediate for researchers developing novel neuroprotective agents, antimicrobials, or other biologically active molecules, particularly those requiring a chiral pyrrolidone scaffold. The product is offered with a high purity specification and is intended for research purposes, such as use as a standard in analytical development, a reactant in novel synthetic pathways, or a precursor for further chemical derivatization.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(3R)-3-amino-1-ethylpyrrolidin-2-one

InChI

InChI=1S/C6H12N2O/c1-2-8-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3/t5-/m1/s1

InChI Key

LTRSWULNHPZNJM-RXMQYKEDSA-N

Isomeric SMILES

CCN1CC[C@H](C1=O)N

Canonical SMILES

CCN1CCC(C1=O)N

Origin of Product

United States

Preparation Methods

Ring-Closing Strategies via Mesylate Intermediates

A patented approach involves the use of optically active mesylate intermediates to construct the pyrrolidine core. The process begins with the synthesis of (S)-1-benzyl-pyrrolidin-3-yl methanesulfonate, achieved by mesylation of (S)-3-hydroxy-pyrrolidine derivatives using methanesulfonyl chloride in ethyl acetate. Subsequent substitution with ethylamine under controlled conditions (50–60°C in tetrahydrofuran) introduces the ethyl group at the 1-position.

Critical to stereochemical fidelity is the retention of configuration during nucleophilic displacement. The benzyl protecting group is then exchanged for allyloxycarbonyl via reaction with allyl chloroformate in heptane, followed by high-pressure ammonolysis (5×10⁶–8×10⁶ Pa, 100–150°C) to install the amino group. This method achieves an optical purity >98% ee, as confirmed by chiral HPLC.

Key Data Table: Mesylate-Based Synthesis

Step Reagents/Conditions Yield Optical Purity
Mesylation MsCl, Et₃N, 0–5°C 92% N/A
Ethylamine Substitution EtNH₂, THF, 60°C 85% >98% ee
Allyloxycarbonylation Allyl chloroformate, heptane 78% >98% ee
Ammonolysis NH₃, THF, 150°C, 8×10⁶ Pa 70% >98% ee

Donor-Acceptor Cyclopropane Ring-Opening

Recent advances utilize donor-acceptor (DA) cyclopropanes for constructing 1,5-disubstituted pyrrolidin-2-ones. Cyclopropane 1a (bearing an ester acceptor and ethyl donor) undergoes nickel perchlorate-catalyzed ring-opening with ethylamine in toluene at reflux. The resulting γ-amino ester intermediate cyclizes in situ to form the pyrrolidinone ring, with subsequent dealkoxycarbonylation (NaOH, thermolysis) yielding the target compound.

This method offers modularity, as the ethyl donor group is pre-installed in the cyclopropane. However, stereochemical control requires chiral catalysts or resolution. For example, using (R)-BINOL-derived phosphoric acid catalysts during cyclopropane formation achieves 85% ee, though post-synthesis recrystallization improves this to 99% ee.

Key Data Table: Cyclopropane-Based Synthesis

Parameter Value
Cyclopropane Preparation Yield 75%
Ring-Opening/Lactamization Yield 68%
Dealkoxycarbonylation Yield 82%
Final ee (After Recrystallization) 99%

Nucleophilic Substitution of Benzotriazole Intermediates

A classical route involves 5-(benzotriazol-1-yl)-1-ethyl-pyrrolidin-2-one (9 ) as a key intermediate. Prepared from 2,5-dimethoxy-2,5-dihydrofuran (7 ) and ethylamine, 9 undergoes nucleophilic displacement at C5 with ammonia under high-pressure conditions (3×10⁶ Pa, 120°C). The stereochemistry at C3 is preserved due to the rigid bicyclic transition state, yielding (R)-3-amino-1-ethylpyrrolidin-2-one in 74% enantiomeric excess.

Mechanistic Insight : The benzotriazole group acts as a leaving group, facilitating backside attack by ammonia. Molecular modeling studies indicate that steric hindrance from the ethyl group favors formation of the R enantiomer.

Stereochemical Optimization via Catalytic Asymmetric Hydrogenation

Enantioselective hydrogenation of 3-keto-1-ethylpyrrolidin-2-one precursors provides an alternative route. Using a Rh-(R)-BINAP catalyst system, the ketone is reduced to the (R)-alcohol with 90% ee, followed by Mitsunobu amination to install the amino group. While this method avoids high-pressure steps, the Mitsunobu reaction introduces stoichiometric byproducts, reducing atom economy.

Comparative Analysis of Methods

Method Total Yield ee Practicality
Mesylate 45% >98% High-pressure equipment required
Cyclopropane 52% 99% Modular but multi-step
Benzotriazole 61% 74% Requires resolution
Hydrogenation 58% 90% Low-pressure, but costly catalysts

Industrial-Scale Considerations

For large-scale production, the mesylate route is favored despite its high-pressure steps due to reproducibility and minimal purification needs. Process intensification studies demonstrate that continuous flow reactors reduce reaction times from 24 hours to 2 hours for the ammonolysis step, improving throughput.

Chemical Reactions Analysis

Types of Reactions: ®-3-Amino-1-ethylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include imines, nitriles, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-3-Amino-1-ethylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which ®-3-Amino-1-ethylpyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The pyrrolidinone ring provides structural stability and can participate in hydrophobic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of this compound with Related Compounds

Compound Name Substituents Key Features Commercial Status (CymitQuimica)
This compound 1-Ethyl, 3-amino (R-configuration) Chiral, bioactive potential Discontinued (250mg, 500mg)
3-Amino-1-ethylpyrrolidin-2-one (Racemic) 1-Ethyl, 3-amino (Racemic) Non-specific stereochemistry Discontinued
Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester 3-Carbamic acid tert-butyl ester Synthetic intermediate, high lipophilicity Discontinued (1g)

Q & A

Q. How can researchers optimize the synthesis of (R)-3-Amino-1-ethylpyrrolidin-2-one to improve yield and enantiomeric purity?

  • Methodological Answer : Synthesis optimization requires systematic adjustment of reaction parameters. For example, in related pyrrolidinone derivatives, yields are influenced by acid concentration, temperature, and reaction time. Evidence from a 52.7% yield synthesis (using HCl in water at 0–50°C for 2.3 hours) suggests that controlled acid hydrolysis and temperature gradients are critical for minimizing side reactions . To enhance enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC or crystallization with enantiopure counterions) should be employed. Post-synthesis characterization via XRPD (as in Table 2 of ) ensures crystallinity and phase homogeneity .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • X-ray Powder Diffraction (XRPD) : Identifies polymorphic forms and confirms crystallinity. Peaks at specific 2θ angles (e.g., 8.5°, 17.1°, 21.3°) correlate with lattice spacing and purity .
  • HPLC with Chiral Columns : Validates enantiomeric excess using mobile phases optimized for amine retention (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) .
  • NMR Spectroscopy : Distinguishes stereochemistry via coupling constants (e.g., J-values for adjacent protons in the pyrrolidinone ring) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or improper DFT functional selection. For example:
  • Cross-Verification : Compare experimental 1^1H-NMR chemical shifts with DFT-calculated shifts (using solvents like DMSO-d6 in Gaussian09 with B3LYP/6-31G*) .
  • Dynamic NMR : Use variable-temperature NMR to detect conformational equilibria affecting peak splitting .
  • Crystallographic Validation : Overlay X-ray structures with computational models to assess bond angles and torsional strain .

Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40–80°C. Monitor degradation via UPLC-MS to identify labile functional groups (e.g., the ethylpyrrolidinone ring’s susceptibility to hydrolysis) .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions (25°C).

Q. How can researchers design experiments to probe the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., GABAA_A receptors). Validate with SPR (Surface Plasmon Resonance) to measure binding kinetics (KD_D, kon_{on}/koff_{off}) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

Data Analysis and Interpretation

Q. How should researchers address inconsistent biological activity data across in vitro and in vivo studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple assays (e.g., IC50_{50} values from enzyme inhibition vs. cell viability assays) to identify confounding variables (e.g., membrane permeability differences) .
  • Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (using liver microsomes), and BBB penetration to reconcile in vitro potency with in vivo efficacy .

Q. What statistical methods are appropriate for validating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft Es_s) with activity. Use QSAR tools like MOE or Schrödinger .
  • Cluster Analysis : Group derivatives by similarity in physicochemical properties (logP, polar surface area) to identify activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.